(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime
Description
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups
Properties
IUPAC Name |
(NE)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXVWKXPUPYLTK-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N\O)/CN1C=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to (2Z)-3,3-Dimethyl-1-(1H-Pyrazol-1-yl)Butan-2-One Oxime
Stepwise Synthesis via Ketone Intermediate
The preparation typically follows a two-step protocol: (1) synthesis of the ketone precursor, 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one, and (2) oximation to yield the target oxime.
Synthesis of 3,3-Dimethyl-1-(1H-Pyrazol-1-yl)Butan-2-One
The ketone is synthesized via a Claisen-Schmidt condensation, adapted from methods reported in heterocyclic chemistry. Ethyl 1H-pyrazole-3-carboxylate derivatives react with methyl ketones under basic conditions. For instance, metallic sodium in anhydrous toluene facilitates deprotonation and nucleophilic attack, forming the β-keto intermediate.
Representative Procedure
A solution of ethyl 1H-pyrazole-3-carboxylate (12.01 mmol) in toluene is treated with metallic sodium (15.21 mmol) at 0°C, followed by addition of 3,3-dimethylbutan-2-one. After stirring at room temperature for 7 days, the mixture is acidified, extracted with dichloromethane, and concentrated. Crystallization from ethanol yields the ketone.
Oximation Reaction
The ketone undergoes oximation using hydroxylamine hydrochloride. In ethanol, the ketone (10 mmol) is refluxed with hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) for 6 hours. The reaction is monitored by TLC, and the product is isolated via filtration and recrystallized from hexane/ethyl acetate.
Optimization Notes
- Solvent Selection : Ethanol ensures solubility of both hydrophilic (hydroxylamine) and hydrophobic (ketone) components.
- Temperature : Reflux (~78°C) accelerates imine formation while minimizing side reactions.
- Configuration Control : The Z-isomer predominates due to steric hindrance during syn-addition, confirmed by X-ray crystallography in analogous compounds.
One-Pot Tandem Synthesis
Recent advancements describe a one-pot method combining condensation and oximation. The ketone intermediate is generated in situ, avoiding isolation. This approach reduces purification steps and improves overall yield (up to 45%).
Procedure
Ethyl 1H-pyrazole-3-carboxylate, 3,3-dimethylbutan-2-one, and hydroxylamine hydrochloride are combined in ethanol with sodium methoxide. The mixture is refluxed for 24 hours, cooled, and neutralized with acetic acid. The precipitate is filtered and recrystallized.
Mechanistic Insights
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr) : ν = 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, CH₃), 2.45 (s, 2H, CH₂), 6.35 (d, 1H, pyrazole-H), 7.50 (s, 1H, N-OH).
- X-ray Crystallography : Intramolecular O-H···N hydrogen bond (2.480 Å) stabilizes the Z-configuration, consistent with analogous structures.
Purity and Yield Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reaction Time | 6–8 hours | 68–72 |
| Solvent | Ethanol | 70 |
| Temperature | Reflux | 72 |
| Base | Sodium Acetate | 70 |
Industrial and Research Applications
The oxime’s stability and functional group reactivity make it valuable in agrochemical intermediates and metal chelation studies. Patents highlight its role in fungicidal compositions, though specific applications remain proprietary.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone oxime: Lacks the pyrazole ring, making it less versatile in terms of reactivity.
1-(1H-Pyrazol-1-yl)butan-2-one oxime: Similar structure but without the dimethyl substitution, affecting its steric properties.
Uniqueness
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is unique due to the presence of both the pyrazole ring and the dimethyl substitution, which confer distinct chemical and biological properties
Biological Activity
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a butanone backbone and a pyrazole ring, positions it as a valuable candidate for medicinal chemistry. This article delves into the biological activities of this compound, highlighting its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₃O. It features a distinctive oxime functional group that contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | 169.24 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated effectiveness against various strains of bacteria, particularly gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications for conditions like Alzheimer's disease.
Case Study: AChE Inhibition
In vitro studies have quantified the inhibitory effects of this compound on AChE:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.0 |
| Pralidoxime | 0.5 |
| Obidoxime | 0.8 |
The data suggests that while the compound is less potent than established AChE inhibitors like pralidoxime and obidoxime, it still exhibits significant inhibitory activity.
The biological activity of this compound can be attributed to its structural characteristics. The oxime group enables the formation of hydrogen bonds with target enzymes, thereby inhibiting their activity. This interaction can alter various biochemical pathways leading to the observed biological effects.
Medicinal Chemistry
Due to its unique properties, this compound is being explored for potential therapeutic applications in:
- Antimicrobial treatments : Development of new antibiotics targeting resistant strains.
- Neuroprotective agents : Investigating its role in increasing acetylcholine levels for cognitive enhancement.
Agrochemical Applications
The compound may also find applications in agrochemicals due to its biological activity against plant pathogens.
Q & A
Q. What are the established synthetic routes for (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime, and how is purity validated?
- Methodological Answer : The compound can be synthesized via condensation of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one with hydroxylamine hydrochloride under basic conditions (e.g., ethanol or methanol with NaOH/KOH). Purification typically involves recrystallization using solvents like ethanol or acetone. Analytical Validation :
- NMR Spectroscopy : Confirms structural integrity (e.g., oxime proton at δ 8–10 ppm).
- HRMS : Validates molecular weight (calculated for C₉H₁₄N₃O: 180.1136 g/mol).
- HPLC : Assesses purity (>95% required for research-grade material) .
Q. What safety protocols are recommended given limited toxicological data?
- Methodological Answer :
- PPE : Use NIOSH/CEN-approved respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors) and chemical-resistant gloves.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Toxicity Assumptions : Assume acute toxicity (LD₅₀ < 2000 mg/kg) based on structural analogs (e.g., pyrazole-oxime derivatives) until data is available .
Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility)?
- Methodological Answer :
- Experimental Determination :
- Melting Point : Use differential scanning calorimetry (DSC).
- Solubility : Perform shake-flask assays in water, DMSO, and ethanol.
- Computational Prediction : Estimate logP via software like ChemAxon or ACD/Labs .
Advanced Research Questions
Q. How does the tautomeric behavior of the oxime group influence reactivity in catalytic applications?
- Methodological Answer : The Z-configuration of the oxime group (evidenced by NOE NMR studies) favors syn-periplanar geometry, enhancing nucleophilicity. Experimental Design :
- DFT Calculations : Model tautomeric equilibria (oxime ⇌ nitroso).
- Kinetic Studies : Monitor reaction rates in cross-coupling reactions (e.g., Pd-catalyzed arylation) to assess tautomer-dependent reactivity .
Q. What strategies resolve contradictions in spectral data for structurally similar oxime derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole vs. oxime protons).
- X-ray Crystallography : Confirm stereochemistry (e.g., Z/E configuration).
- Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) .
Q. How can computational models predict biological activity against antimicrobial targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with MIC values from in vitro assays.
Validation : Compare predictions with bioactivity data from pyrazole-oxime analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
